

Spectroscopic data comparison of 2-Bromo-3,6-dichlorobenzyl alcohol isomers

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Compound of Interest

Compound Name: 2-Bromo-3,6-dichlorobenzyl alcohol

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A comprehensive comparison of the spectroscopic data for three isomers of dichlorobenzyl alcohol: 2,4-Dichlorobenzyl alcohol, 2,6-Dichlorobenzyl alcohol, and 3,4-Dichlorobenzyl alcohol is presented below. This guide provides a detailed analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Isomer Structures

The structural differences between the three isomers are illustrated below. The varied positions of the chlorine atoms on the benzene ring lead to distinct spectroscopic signatures.

Isomers of Dichlorobenzyl Alcohol

2,4-Dichlorobenzyl alcohol

2,6-Dichlorobenzyl alcohol

3,4-Dichlorobenzyl alcohol

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Caption: Chemical structures of the compared dichlorobenzyl alcohol isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for each isomer, allowing for a clear and objective comparison.

¹H NMR Spectroscopy Data

The chemical shifts (δ) in parts per million (ppm) for the protons in each isomer are presented below. The solvent used was CDCl₃.

Isomer	Ar-H	-CH ₂ -	-OH
2,4-Dichlorobenzyl alcohol	7.38 (d), 7.36 (d), 7.25 (dd)[1]	4.71 (s)[1]	2.31 (s)[1]
2,6-Dichlorobenzyl alcohol	7.2-7.4 (m)	4.9 (s)	2.5 (br s)
3,4-Dichlorobenzyl alcohol	7.45 (d), 7.39 (d), 7.18 (dd)	4.63 (s)	1.95 (s)

¹³C NMR Spectroscopy Data

The chemical shifts (δ) in ppm for the carbon atoms in each isomer are presented below. The solvent used was CDCl₃.

Isomer	C-Ar (quaternary)	C-Ar (CH)	-CH ₂ -
2,4-Dichlorobenzyl alcohol	137.9, 134.5, 133.2	129.2, 128.9, 127.2	62.5
2,6-Dichlorobenzyl alcohol	136.1, 135.9	129.9, 128.7	61.8
3,4-Dichlorobenzyl alcohol	141.2, 132.8, 130.6	129.0, 128.7, 126.2	63.8

Infrared (IR) Spectroscopy Data

The main absorption bands (in cm^{-1}) from the IR spectra are listed below.

Isomer	O-H Stretch	C-H Stretch (Ar)	C-H Stretch (Alkyl)	C=C Stretch (Ar)	C-O Stretch	C-Cl Stretch
2,4-Dichlorobenzyl alcohol	~3350 (broad)	~3090	~2950, ~2880	~1590, ~1470	~1030	~820, ~750
2,6-Dichlorobenzyl alcohol	~3340 (broad)	~3070	~2960, ~2870	~1580, ~1450	~1040	~780, ~720
3,4-Dichlorobenzyl alcohol	~3330 (broad)	~3080	~2940, ~2860	~1590, ~1470	~1020	~830, ~760

Mass Spectrometry Data

The key fragments (m/z) observed in the mass spectra are presented below.

Isomer	Molecular Ion $[M]^+$	$[M-OH]^+$	$[M-Cl]^+$	Base Peak
2,4-Dichlorobenzyl alcohol	176/178/180	159/161/163	141/143	141
2,6-Dichlorobenzyl alcohol	176/178/180	159/161/163	141/143	141
3,4-Dichlorobenzyl alcohol	176/178/180	159/161/163	141/143	141

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the dichlorobenzyl alcohol isomer (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The ^1H and ^{13}C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

Infrared (IR) Spectroscopy

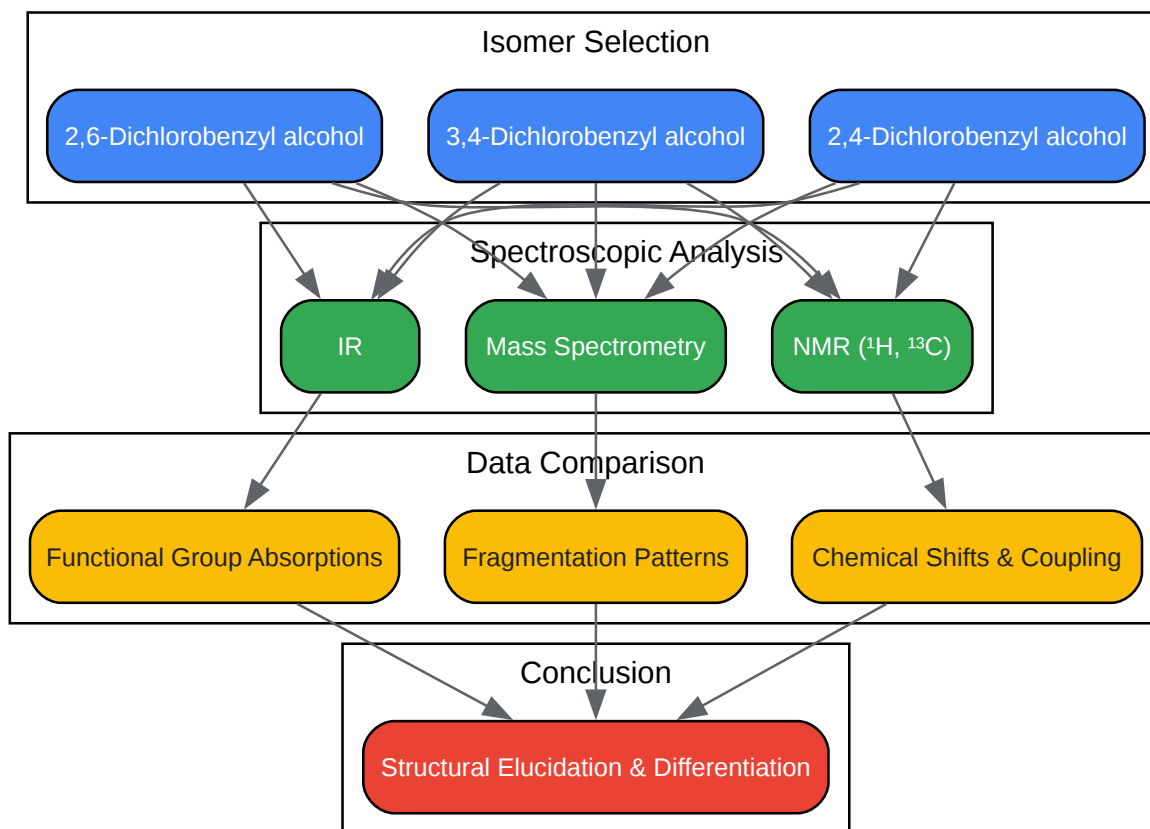
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded over a range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the ion source, and the resulting fragments were analyzed by a mass analyzer.

Comparison Workflow

The logical workflow for comparing the spectroscopic data of the isomers is depicted below.



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Caption: Workflow for spectroscopic data comparison of isomers.

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References

- 1. 2,4-Dichlorobenzyl alcohol(1777-82-8) 1H NMR spectrum [chemicalbook.com]
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